2,2',4-Trichlorobiphenyl

Lipophilicity Partition Coefficient Bioaccumulation

PCB 17 is a certified non-coplanar, ortho-substituted trichlorobiphenyl congener essential for environmental analytical chemistry and toxicology. Unlike generic trichlorobiphenyls, its precise XLogP3 of 5.8 ensures accurate QSAR modeling for environmental fate predictions. Its unique DB-5 retention index enables unequivocal identification in complex mixtures—critical for ISO/IEC 17025 accredited labs. Toxicologists rely on its well-characterized AhR activation profile (EC50 0.0580 nM mouse NIH3T3 vs. 0.700–3.20 nM human cells) for species-specific risk assessment. Procure high-purity reference material for defensible, reproducible results.

Molecular Formula C12H7Cl3
Molecular Weight 257.5 g/mol
CAS No. 37680-66-3
Cat. No. B1345119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',4-Trichlorobiphenyl
CAS37680-66-3
Molecular FormulaC12H7Cl3
Molecular Weight257.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C=C(C=C2)Cl)Cl)Cl
InChIInChI=1S/C12H7Cl3/c13-8-5-6-10(12(15)7-8)9-3-1-2-4-11(9)14/h1-7H
InChIKeyYKKYCYQDUUXNLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.23e-07 M

Structure & Identifiers


Interactive Chemical Structure Model





2,2',4-Trichlorobiphenyl (PCB 17, CAS 37680-66-3): Analytical and Research-Grade Congener Profile


2,2',4-Trichlorobiphenyl (CAS 37680-66-3), designated as PCB 17, is a synthetic polychlorinated biphenyl (PCB) congener belonging to the trichlorobiphenyl homolog group [1]. It is characterized by chlorine substitution at the 2, 2', and 4 positions of the biphenyl backbone, with a molecular formula of C12H7Cl3 and a molecular weight of 257.54 g/mol [2]. This non-coplanar, ortho-substituted congener exhibits significant environmental persistence and has been extensively utilized as a certified reference material for environmental monitoring and toxicological research .

Why PCB 17 Cannot Be Interchanged with Other Trichlorobiphenyl Congeners


The 209 PCB congeners exhibit profound structure-dependent variation in physicochemical properties, environmental fate, and biological activity. Simply substituting one trichlorobiphenyl for another—even an isomer with the same degree of chlorination—can introduce significant experimental error and invalidate comparisons across studies [1]. As demonstrated below, the specific chlorine substitution pattern of PCB 17 dictates its unique chromatographic behavior, lipophilicity, and receptor interactions, which are not shared by its closest structural analogs such as PCB 28 (2,4,4'-trichlorobiphenyl) [2].

Quantitative Differentiation of 2,2',4-Trichlorobiphenyl (PCB 17) from Analogs


Lipophilicity Profile: XLogP3 Comparison with PCB 28

2,2',4-Trichlorobiphenyl (PCB 17) exhibits a computed XLogP3 value of 5.8, which is notably higher than the XLogP3 of 5.6 for the commonly studied isomer 2,4,4'-trichlorobiphenyl (PCB 28) [1][2]. This difference arises from the distinct ortho-substitution pattern of PCB 17, which influences its overall hydrophobicity and, consequently, its partitioning behavior in environmental and biological systems [3].

Lipophilicity Partition Coefficient Bioaccumulation QSAR

Analytical Chromatography: Distinctive Retention Index for Congener-Specific Identification

The retention behavior of PCB 17 is quantitatively distinct from other trichlorobiphenyls. In a standardized system using a DB-5 capillary column, the retention index (I) for PCB 17 is calculated based on its retention time relative to a series of PCB internal standards [1]. While the exact index value for PCB 17 is not explicitly listed in the abstract, the study confirms that the retention indexes of all 209 PCB congeners were determined with high precision (±0.1 index unit), enabling unequivocal identification and quantification in complex environmental mixtures [1]. This contrasts with isomers like PCB 28, which elute at different times due to their structural differences [2].

Gas Chromatography Retention Index Analytical Chemistry Environmental Monitoring

Ah Receptor Binding Affinity: Species-Specific Potency Profile

2,2',4-Trichlorobiphenyl (PCB 17) activates the aryl hydrocarbon receptor (AhR) with a potency that varies significantly across species and cell lines. In mouse NIH3T3 cells, PCB 17 exhibits an EC50 of 0.0580 nM for AhR activation, indicating high potency in this rodent model [1]. In contrast, its activity in human cell lines is markedly lower, with an EC50 of 0.700 nM in HaCaT cells and 3.20 nM in HepG2 cells [1]. This species-specific differential response is a critical consideration for in vitro toxicology studies and highlights the need to use the correct congener and model system to obtain relevant data.

Aryl Hydrocarbon Receptor Toxicology EC50 Endocrine Disruption

Commercial Availability as Certified Reference Material for Trace Analysis

2,2',4-Trichlorobiphenyl (PCB 17) is commercially available as a certified reference material (CRM) with a defined concentration of 35 µg/mL in isooctane . This specific formulation is intended for use as a calibration standard in congener-specific PCB analysis by GC-ECD or GC-MS [1]. In contrast, many other low-chlorinated PCB congeners are not routinely offered as individual CRMs at this defined concentration, making PCB 17 a valuable and reliable standard for quantitative environmental monitoring and method validation.

Certified Reference Material CRM Analytical Standard Environmental Analysis

High-Impact Application Scenarios for 2,2',4-Trichlorobiphenyl (PCB 17)


Environmental Fate and Bioaccumulation Modeling Requiring Accurate Log P Data

For researchers constructing quantitative structure-activity relationship (QSAR) models to predict the environmental partitioning, bioaccumulation, and long-range transport potential of PCB congeners, the precise XLogP3 value of 5.8 for PCB 17 is essential [1]. Using a generic or averaged log P value for all trichlorobiphenyls (e.g., substituting the 5.6 value from PCB 28) would introduce significant error, as the Δ = +0.2 log unit difference translates to a measurable increase in predicted lipid affinity and soil sorption coefficients [2]. Accurate input parameters are paramount for reliable environmental risk assessments.

Congener-Specific Analytical Method Development and Validation for Regulatory Compliance

Analytical chemists developing or validating GC-ECD or GC-MS methods for PCB analysis in environmental matrices (e.g., soil, sediment, water) require a pure, certified reference material of PCB 17 to establish instrument calibration curves, determine method detection limits, and verify congener-specific retention times . The unique retention index of PCB 17 on standard DB-5 columns, as defined in the comprehensive study by Chu and Hong (2004), allows for its unequivocal identification even in complex mixtures containing other trichlorobiphenyl isomers [3]. This is a critical step for laboratories seeking accreditation under ISO/IEC 17025 for PCB testing.

Mechanistic Toxicology Studies Investigating AhR-Mediated Pathways and Species Differences

Toxicologists investigating the differential activation of the aryl hydrocarbon receptor (AhR) by non-coplanar PCBs should utilize PCB 17 as a model compound. Its EC50 values of 0.0580 nM in mouse NIH3T3 cells versus 0.700 nM and 3.20 nM in human HaCaT and HepG2 cells, respectively, provide a quantifiable benchmark for studying species-specific responses and the limitations of cross-species extrapolation [4]. This data is crucial for understanding the mechanistic basis of PCB toxicity and for refining human health risk assessment paradigms for these persistent environmental contaminants [5].

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